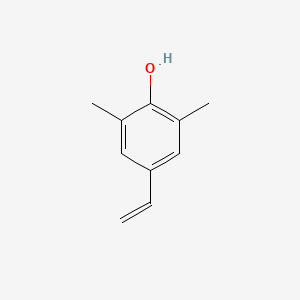

4-Ethenyl-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6,11H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBRTTPKTLCKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Early Chemical Investigations of Phenols and Their Olefinic Derivatives

The journey into phenolic chemistry began in the 19th century with the isolation of phenol (B47542), then known as carbolic acid, from coal tar. basicmedicalkey.com Its potent antimicrobial properties were recognized early on, leading to its pioneering use as a surgical antiseptic by Joseph Lister in 1867, a development that revolutionized medicine. basicmedicalkey.combritannica.com Following the discovery of phenol itself, chemists began synthesizing and identifying a vast array of its derivatives, including simple alkylated phenols like cresols and xylenols, which were also found in coal tar fractions. basicmedicalkey.comwikipedia.org

The exploration of olefinic derivatives, such as vinylphenols, is a more recent chapter in the history of phenolic chemistry. These compounds, which contain a carbon-carbon double bond in a side chain, were not as readily isolated from natural sources and required targeted synthetic methods. Significant progress in the preparation of vinylphenols and their isomers was documented by the mid-20th century, laying the groundwork for their use as specialized monomers. acs.org Early synthetic strategies often involved the dehydrogenation of corresponding ethylphenols. researchgate.net These investigations revealed that the introduction of a vinyl group imparted a reactivity distinct from that of simple alkylated phenols, opening a new avenue for the creation of functional polymers. google.com

Significance of Vinylic Functionality in Phenolic Systems for Contemporary Chemical Research

The presence of a vinylic (ethenyl) functionality on a phenolic ring is of paramount importance in modern chemical research, primarily due to its ability to undergo polymerization. Much like styrene, vinylphenols can be polymerized to form long-chain polymers, with poly(4-vinylphenol) being the most prominent example. wikipedia.org This polymer is structurally analogous to polystyrene but with the added functionality of the phenolic hydroxyl group.

The combination of a hydrophobic polymer backbone and hydrophilic hydroxyl side groups gives these polymers unique properties, making them versatile for a wide range of applications. ontosight.ai The hydroxyl group enhances adhesion and allows for further chemical modification, while the vinyl-derived backbone provides thermal stability. google.comgoogle.com This has led to their use in numerous advanced applications.

Key Applications of Vinylphenol-Based Polymers:

| Application Area | Specific Use | Reference |

|---|---|---|

| Electronics | Dielectric layers in organic transistors, photoresist materials for microelectronics fabrication, and components in organic light-emitting diodes (OLEDs). | wikipedia.orgontosight.ai |

| Biomedical | Drug delivery systems, biosensors, and antimicrobial coatings. | wikipedia.orgontosight.ai |

| Industrial | High-performance adhesives, functional coatings, ion-exchange resins, and chelate resins. | google.comontosight.aigoogle.com |

The reactivity of the vinyl group makes these phenolic systems valuable building blocks in organic synthesis beyond polymerization. They can participate in a variety of addition reactions, allowing for the introduction of diverse functional groups. This dual reactivity—polymerization via the vinyl group and modification at the hydroxyl group—ensures that ethenyl-substituted phenols remain a focus of intensive research in materials science and synthetic chemistry.

Classification and Structural Contextualization of 4 Ethenyl 2,6 Dimethylphenol Within Alkylated and Alkenylated Phenols

Precursor Synthesis and Derivatization Routes to Ethenyl-Substituted Phenols

The journey towards ethenyl-substituted phenols like this compound commences with the careful selection and synthesis of precursor molecules. These precursors are typically substituted phenols that are amenable to the subsequent introduction of the ethenyl group at the desired position.

Strategies for ortho- and para-Substitution of Methylated Phenols

The substitution pattern on the phenolic ring is a critical determinant of the final product's identity. For the synthesis of this compound, the starting material is 2,6-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring heavily influence the position of further substitution.

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. However, in 2,6-dimethylphenol, the ortho positions are blocked by the methyl groups, thus directing incoming electrophiles primarily to the para position (C4). This inherent regioselectivity simplifies the synthesis of 4-substituted-2,6-dimethylphenols.

Classical electrophilic substitution reactions like Friedel-Crafts alkylation and acylation are common strategies to introduce functional groups at the para position of 2,6-dimethylphenol. For instance, Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride can yield 4-acetyl-2,6-dimethylphenol, a key intermediate that can be further elaborated to the ethenyl group. mdpi.com The reaction often employs a Lewis acid catalyst such as aluminum chloride. smolecule.com

While the para-substitution is generally favored in 2,6-dimethylphenol, achieving selective ortho-substitution in other phenols can be more challenging due to the competing para position. rsc.org Strategies to achieve ortho-selectivity often involve the use of directing groups or specific catalysts. nih.gov For instance, the use of bulky reagents can favor substitution at the less sterically hindered para position, while chelation control using a directing group attached to the phenolic oxygen can favor the ortho position. nih.govnih.gov

Table 1: Common Electrophilic Substitution Reactions on Phenols

| Reaction Type | Reagents | Product Type | Regioselectivity |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkylated phenol | Mixture of ortho and para isomers, often with over-alkylation. rsc.org |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid | Phenolic ketone | Primarily para substitution, can be followed by Fries rearrangement. uomustansiriyah.edu.iq |

| Nitration | Nitric acid, Sulfuric acid | Nitrophenol | Mixture of ortho and para isomers. |

| Halogenation | Halogen (e.g., Br₂), Lewis acid or polar solvent | Halophenol | ortho and para substitution. researchgate.net |

Introduction of the Ethenyl Moiety onto Aromatic Phenolic Nuclei

Once a suitable precursor is obtained, the next crucial step is the introduction of the ethenyl (vinyl) group. Several synthetic methods can achieve this transformation.

One of the most common and versatile methods is the Wittig reaction . This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide (a Wittig reagent). For the synthesis of this compound, the precursor 4-acetyl-2,6-dimethylphenol would first be prepared. This ketone can then be reacted with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to yield the desired this compound.

Another approach involves the dehydration of a corresponding alcohol . For example, 4-(1-hydroxyethyl)-2,6-dimethylphenol, which can be prepared by the reduction of 4-acetyl-2,6-dimethylphenol, can be dehydrated under acidic conditions to form the ethenyl group.

Grignard reactions can also be employed. ontosight.ai A Grignard reagent, such as vinylmagnesium bromide, could potentially react with a suitable electrophile on the phenolic ring. However, direct Grignard reactions on phenols can be complicated by the acidic phenolic proton. Therefore, protection of the hydroxyl group is often necessary before carrying out the Grignard reaction, followed by a deprotection step.

Regioselective Control in Ethenylation Reactions of Dimethylphenols

As previously mentioned, the inherent directing effects of the substituents on 2,6-dimethylphenol greatly favor substitution at the C4 position. This simplifies the regioselective synthesis of this compound. The steric hindrance from the two ortho methyl groups effectively blocks reactions at the C2 and C6 positions, making the para position the most accessible and reactive site for many reagents.

However, in cases where other isomers are desired or when starting with different dimethylphenol isomers (e.g., 2,4-dimethylphenol (B51704) or 3,5-dimethylphenol), achieving regioselectivity can be more complex. rsc.org In such scenarios, the choice of reagents, reaction conditions, and the potential use of protecting or directing groups become critical for controlling the position of ethenylation. For instance, in the synthesis of meta-substituted phenols, overcoming the natural ortho-para directing influence of the hydroxyl group is a significant challenge. rsc.org

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly using transition metals, offers powerful tools for the functionalization of phenols and the synthesis of their derivatives. These methods can provide high efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reactions.

Exploration of Transition Metal Catalysis in Phenol Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds, including phenols. d-nb.infonih.gov While direct C-H vinylation of phenols is an attractive and atom-economical strategy, it remains a challenging transformation.

More commonly, a two-step approach is employed where the phenol is first converted to a more reactive species, such as a triflate or a halide. This functionalized phenol can then participate in a variety of cross-coupling reactions, such as the Suzuki , Stille , or Heck reactions, to introduce the ethenyl group. For example, 4-bromo-2,6-dimethylphenol (B182379) could be coupled with a vinylboronic acid derivative in a Suzuki reaction catalyzed by a palladium complex to yield this compound.

Recent research has also focused on the direct C-H functionalization of phenols, which avoids the need for pre-functionalization. researchgate.netrsc.org These reactions often utilize a directing group to guide the transition metal catalyst to a specific C-H bond, typically in the ortho position. researchgate.netrsc.org While this is highly effective for ortho-functionalization, achieving para-selective C-H vinylation of 2,6-dimethylphenol directly remains an area of ongoing research.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Phenol Functionalization

| Reaction Name | Catalyst (Typical) | Substrates | Product |

| Suzuki Coupling | Palladium complex | Aryl halide/triflate + Vinylboronic acid/ester | Aryl-vinyl compound |

| Heck Coupling | Palladium complex | Aryl halide/triflate + Alkene | Substituted alkene |

| Stille Coupling | Palladium complex | Aryl halide/triflate + Vinylstannane | Aryl-vinyl compound |

| Direct C-H Alkenylation | Palladium, Rhodium, or Ruthenium complex | Phenol + Alkene | Alkenylated phenol |

Oxidative Coupling Polymerization Techniques for Phenol Derivatives

While not a direct method for the synthesis of the monomer this compound, oxidative coupling polymerization of phenols is a highly relevant and extensively studied area, particularly for 2,6-dimethylphenol. acs.orgoup.com This process, typically catalyzed by copper-amine complexes, leads to the formation of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering thermoplastic. acs.orgoup.comelectronicsandbooks.com

The mechanism of this polymerization involves the oxidative coupling of phenoxy radicals. The reaction primarily results in C-O coupling to form the polymer backbone. acs.org However, a side reaction involving C-C coupling can also occur, leading to the formation of diphenoquinone. electronicsandbooks.com

Understanding the mechanisms and catalytic systems involved in oxidative coupling polymerization provides valuable insights into the reactivity of phenols and the potential for controlling C-C versus C-O bond formation. While the goal of this polymerization is to create high molecular weight polymers, the underlying principles of activating the phenolic ring and controlling the coupling selectivity are pertinent to the development of synthetic methods for functionalized phenols. For instance, controlling the reaction conditions to favor monomeric or dimeric C-C coupled products could potentially be adapted for the synthesis of specific phenolic derivatives.

Fluidized Bed Catalysis in Methylated Phenol Production

The gas-phase methylation of phenol to produce 2,6-dimethylphenol (2,6-DMP) is a significant industrial process, as 2,6-DMP is a crucial monomer for high-performance polymers like polyphenylene oxide (PPO). The reaction is highly exothermic, making efficient temperature control paramount to ensure high selectivity and catalyst longevity. Fluidized bed reactors offer distinct advantages in this context due to their superior heat and mass transfer characteristics and their ability to maintain a uniform temperature profile across the catalyst bed. scispace.com

Research has extensively investigated the use of commercial iron-chromium mixed oxide catalysts, such as TZC-3/1, for this process. scispace.comresearchgate.net These catalysts have demonstrated high activity and selectivity for ortho-methylation, which is the desired pathway for producing 2,6-DMP. infona.pl In a typical process, a feed of phenol and methanol (B129727) is vaporized and passed through the fluidized bed of the catalyst. scispace.com

One of the challenges in this synthesis is the concurrent formation of o-cresol (B1677501) as a significant by-product. pk.edu.pl To enhance the yield of the desired 2,6-DMP, process optimization often includes the recycling of this o-cresol back into the reactor feed. researchgate.netpk.edu.pl This strategy pushes the reaction equilibrium towards the di-substituted product. Studies have shown that with o-cresol circulation, the selectivity for 2,6-DMP can exceed 85%, with phenol conversion rates greater than 90%. researchgate.netpk.edu.pl The process is typically operated at temperatures between 310°C and 380°C. researchgate.netinfona.pl

Besides the commercial TZC-3/1 catalyst, other catalytic systems have been explored. For instance, silicon oxide-supported magnesium oxide has been shown to achieve nearly 100% phenol conversion, although with a lower selectivity (around 60%) towards 2,6-dimethylphenol compared to the iron-chromium catalyst. indexcopernicus.com The superior performance of the TZC-3/1 catalyst, offering about 90% selectivity at a lower temperature, makes it a preferred choice in industrial applications. indexcopernicus.com

Table 1: Performance of Catalysts in Fluidized Bed Synthesis of 2,6-Dimethylphenol

| Catalyst | Phenol Conversion (%) | Selectivity towards 2,6-DMP (%) | Operating Temperature (°C) | Notes |

|---|---|---|---|---|

| Iron-Chromium (TZC-3/1) | > 90 | > 85 | 350-380 | With o-cresol recycle. researchgate.net |

| Iron-Chromium (TZC-3/1) | ~100 | 90 | 460 | Without o-cresol recycle specified. indexcopernicus.com |

| Silicon Oxide with Magnesium Oxide | ~100 | 60 | 460 |

This table is interactive. Click on the headers to sort the data.

Novel Synthetic Pathways and Green Chemistry Considerations

In response to the growing demand for sustainable manufacturing processes, research has increasingly focused on developing greener synthetic routes for ethenylphenols. nih.gov These efforts align with the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and employing renewable resources and energy-efficient methods. acs.orgmlsu.ac.in

Enzymatic and Biocatalytic Synthesis Routes for Ethenylphenols

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, presents a powerful green alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high specificity, which can reduce the need for protecting groups and minimize the formation of by-products. acs.org

A prominent biocatalytic route for the synthesis of 4-vinylphenols is the enzymatic decarboxylation of 4-hydroxycinnamic acids. nih.gov This reaction is catalyzed by phenolic acid decarboxylases (PAD), enzymes found in various microorganisms. For example, E. coli cells engineered to overexpress PAD from Bacillus licheniformis have been used to produce 4-vinylphenol (p-coumaric acid as substrate) and 4-vinylguaiacol (ferulic acid as substrate). acs.org Similarly, strains of Pantoea agglomerans have been shown to efficiently decarboxylate substituted cinnamic acids to their corresponding vinylphenols. nih.gov

Another key enzyme in the biocatalytic pathway is vinylphenol reductase (VprA), which can reduce vinylphenols to their corresponding ethyl derivatives. nih.gov In Lactobacillus plantarum, a two-step pathway transforms hydroxycinnamic acids first into vinylphenols via a PAD enzyme and subsequently into ethylphenols via VprA. nih.gov This highlights the potential of multi-enzyme cascade reactions, which can be designed and assembled artificially to create novel synthetic pathways. acs.org

Table 2: Examples of Biocatalytic Synthesis of Ethenylphenols

| Biocatalyst (Source) | Substrate | Product | Reference |

|---|---|---|---|

| Phenolic Acid Decarboxylase (Bacillus licheniformis) in E. coli | p-Coumaric Acid | 4-Vinylphenol | acs.org |

| Phenolic Acid Decarboxylase (Bacillus licheniformis) in E. coli | Ferulic Acid | 4-Vinylguaiacol | acs.org |

| Pantoea agglomerans strains | Substituted Cinnamic Acids | Substituted 4-Vinylphenols | nih.gov |

| Lactobacillus plantarum | Hydroxycinnamic Acids | Vinylphenols (intermediate) | nih.gov |

This table is interactive. Users can filter data based on the biocatalyst or substrate.

Sustainable Methodologies in Ethenylphenolic Compound Preparation

One notable advancement in the synthesis of 4-vinylphenols is the development of catalyst-free decarboxylation methods. royalsocietypublishing.org Researchers have demonstrated that heating trans-4-hydroxycinnamic acids in a suitable solvent like dimethylformamide (DMF) can lead to the formation of 4-vinylphenols in excellent yields (86–96%) without the need for a catalyst or the formation of polymers. nih.gov This approach is advantageous as it avoids the use of base catalysts and polymerization inhibitors that are common in other methods. royalsocietypublishing.org

The choice of solvents and energy sources are also critical considerations in green synthesis. nih.gov The use of safer, non-toxic, and renewable solvents is a primary objective. mlsu.ac.in Furthermore, alternative energy sources like microwave irradiation are being explored to accelerate reactions, often leading to cleaner processes with higher yields and shorter reaction times. nih.gov For example, microwave-assisted synthesis has been successfully applied to the oxidative polymerization of 2,6-dimethylphenol, achieving a high yield of 98 wt%. researchgate.net These sustainable approaches, from catalyst-free reactions to the use of biocatalysis and green solvents, are integral to the future of chemical manufacturing, ensuring that products are designed to be both safe and sustainable from the outset. europa.eu

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR Spectroscopic Analysis of Ethenyl and Phenolic Resonances

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the phenolic hydroxyl group, the aromatic protons, the ethenyl (vinyl) group protons, and the methyl protons.

The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons on the benzene (B151609) ring will show characteristic splitting patterns based on their substitution. The ethenyl group gives rise to a set of signals in the olefinic region of the spectrum, typically between 5 and 7 ppm. These signals often exhibit complex splitting due to geminal and vicinal coupling. The two methyl groups attached to the aromatic ring are expected to appear as a singlet in the upfield region of the spectrum.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | Variable (e.g., 4.5-5.5) | s (broad) |

| Aromatic -CH | ~6.9-7.2 | s |

| Ethenyl -CH=CH₂ | ~6.6 (dd) | dd |

| ~5.6 (d) | d | |

| ~5.1 (d) | d | |

| Methyl -CH₃ | ~2.2 | s |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Aromatic and Alkenyl Carbons

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons, the alkenyl (ethenyl) carbons, and the methyl carbons. The carbon attached to the hydroxyl group (C-OH) and the substituted aromatic carbons will have characteristic chemical shifts. The two carbons of the ethenyl group will appear in the typical alkenyl region (110-140 ppm). The methyl carbons will resonate at a higher field (lower ppm value).

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | ~150-155 |

| Aromatic C-CH₃ | ~125-130 |

| Aromatic C-H | ~128-132 |

| Aromatic C-C=C | ~130-135 |

| Alkenyl -CH= | ~135-140 |

| Alkenyl =CH₂ | ~110-115 |

| Methyl -CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between the protons of the ethenyl group, confirming their connectivity. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. youtube.com It would be used to definitively assign the proton signals to their corresponding carbon atoms in the molecule. sdsu.eduyoutube.com

Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. In the FTIR spectrum of this compound, key absorption bands would confirm the presence of the hydroxyl, aromatic, and ethenyl groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3600-3200 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Alkenyl C-H | Stretching | ~3100-3000 |

| Methyl C-H | Stretching | ~2960-2850 |

| Aromatic C=C | Stretching | ~1600 and ~1475 |

| Alkenyl C=C | Stretching | ~1640 |

| C-O | Stretching | ~1260-1000 |

| Alkenyl C-H | Bending (out-of-plane) | ~1000-650 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of the C=C stretching bands can provide information about conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk Organic molecules with conjugated systems, such as the aromatic ring and the ethenyl group in this compound, absorb UV or visible light to promote electrons to higher energy molecular orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π → π* transitions. youtube.com The presence of the phenolic hydroxyl group and the alkyl substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The conjugation of the ethenyl group with the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to a simple substituted benzene.

The spectrum would likely exhibit a strong absorption band in the UV region, typically between 250 and 300 nm. The exact λmax and the molar absorptivity (ε) are dependent on the solvent used for the measurement. mdpi.com

Mass Spectrometric Investigations of this compound

Mass spectrometry serves as a cornerstone for the structural elucidation of this compound, offering precise mass determination and valuable fragmentation data.

High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal confirmation of the molecular formula of this compound. By providing highly accurate mass measurements, HRMS distinguishes the target compound from other isobaric species. The exact mass of the molecular ion is compared against the theoretical mass calculated from its atomic composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O |

| Theoretical Monoisotopic Mass | 148.08882 g/mol |

| Observed Mass (HRMS) | 148.0888 g/mol |

| Mass Accuracy (ppm) | < 5 ppm |

Note: The observed mass and mass accuracy are typical values and may vary slightly depending on the specific instrument and experimental conditions.

Electron ionization (EI) mass spectrometry induces fragmentation of the this compound molecule. The resulting fragmentation pattern is a unique fingerprint that provides critical information for structural validation. Key bond cleavages, such as the loss of a methyl group or the ethenyl group, lead to characteristic fragment ions. libretexts.orgyoutube.com

A primary fragmentation pathway involves the loss of a methyl radical (CH₃•), resulting in a stable ion. Another significant fragmentation is the cleavage of the ethenyl group. The analysis of these fragments helps to piece together the original molecular structure. youtube.com

Table 2: Key Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 148 | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 133 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [M - C₂H₃]⁺ | Loss of the ethenyl group |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of substituted benzenes |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and for quantifying it in various samples. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of phenolic compounds. sielc.comsielc.com The retention time of the compound under specific conditions is a key identifier.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~280 nm |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used to monitor the synthesis of this compound and to identify potential byproducts. oiv.int The sample is vaporized and separated based on boiling point and polarity in the GC column before being detected and identified by the mass spectrometer. thermofisher.com This technique is particularly useful for detecting and characterizing volatile and semi-volatile organic compounds in the reaction mixture. epa.gov

In some cases, derivatization may be employed to enhance the volatility and thermal stability of the analyte for GC-MS analysis. researchgate.netnih.gov

Table 4: Potential Byproducts in the Synthesis of this compound Identifiable by GC-MS

| Compound | Potential Origin |

| 2,6-Dimethylphenol | Starting material or incomplete reaction |

| 4-Ethyl-2,6-dimethylphenol | Reduction of the ethenyl group |

| Isomeric phenols | Side reactions |

| Dimerization products | Self-reaction of the starting material or product |

To enhance analytical capabilities, chromatographic systems are often coupled with advanced detectors. For instance, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides both separation and highly specific detection, enabling the analysis of this compound in complex matrices at very low concentrations. nih.gov Similarly, the use of advanced detectors in GC, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for specific applications, can improve sensitivity and selectivity. epa.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions. oiv.int

Computational and Theoretical Investigations of 4 Ethenyl 2,6 Dimethylphenol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules. For 4-Ethenyl-2,6-dimethylphenol (B6154267), these methods elucidate its reactivity, stability, and conformational possibilities.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in predicting a variety of molecular properties that govern the reactivity of phenolic compounds.

While specific DFT studies on this compound are not widely published, the principles can be extrapolated from research on other substituted phenols and polyphenols mdpi.comnih.gov. For a molecule like this compound, DFT calculations would typically focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the hydroxyl group, indicating these are primary sites for electrophilic attack. The presence of the electron-donating methyl and ethenyl groups on the phenyl ring would be expected to raise the HOMO energy of this compound, enhancing its reactivity towards electrophiles and its antioxidant potential.

Electron Density Distribution: DFT can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. This information helps in predicting the sites for nucleophilic and electrophilic attacks. In this compound, the oxygen atom of the hydroxyl group and the pi-system of the aromatic ring are expected to be electron-rich.

Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity, such as chemical potential, hardness, and electrophilicity. These descriptors are used to compare the reactivity of different molecules and to understand their reaction mechanisms. For instance, studies on other polyphenols have used DFT to calculate parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to evaluate their antioxidant activity nih.gov.

A summary of typical electronic properties calculated using DFT for a substituted phenol is presented in Table 1.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher energy due to electron-donating substituents, suggesting increased reactivity and antioxidant potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by the conjugated system of the ethenyl group and the aromatic ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap generally implies higher reactivity. |

| Electron Density | Distribution of electrons in the molecule. | High electron density on the hydroxyl group and aromatic ring, indicating sites for electrophilic attack. |

| Reactivity Descriptors | Chemical potential, hardness, electrophilicity index. | Quantify the molecule's reactivity and stability. |

This table is illustrative and based on general principles of DFT applied to phenolic compounds.

Conformational Analysis and Energy Landscapes of Ethenylphenols

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies nih.gov. For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational preferences is key to understanding its biological activity and physical properties.

The primary focus of a conformational analysis of this compound would be the rotation around the single bond connecting the ethenyl group to the phenyl ring and the orientation of the hydroxyl group. The presence of two methyl groups ortho to the hydroxyl group can create steric hindrance, influencing the preferred conformations.

The energy landscape of a molecule maps the potential energy as a function of its conformational degrees of freedom nih.gov. A typical energy landscape for a substituted phenol would show several local energy minima, corresponding to stable conformers, separated by energy barriers, which represent the energy required to convert from one conformer to another.

Key aspects of the conformational analysis of this compound would include:

Rotational Barriers: Calculating the energy barriers for rotation around the C-C single bond of the ethenyl group and the C-O bond of the hydroxyl group. Studies on similar molecules, like substituted biphenyls, have shown that these barriers can be calculated using computational methods biomedres.us.

Stable Conformers: Identifying the most stable conformers and their relative populations at a given temperature. The stability is determined by a combination of steric and electronic effects.

Influence of Environment: The conformational preferences can be influenced by the solvent. Computational models can simulate these effects to provide a more accurate picture of the molecule's behavior in different environments.

Table 2 presents a hypothetical summary of a conformational analysis for this compound.

| Conformational Feature | Description | Predicted Influence on this compound |

| Ethenyl Group Rotation | Rotation around the single bond connecting the ethenyl group to the phenyl ring. | The planarity of the conjugated system would favor a conformation where the vinyl group is coplanar with the ring, but steric hindrance from the methyl groups could lead to a twisted conformation. |

| Hydroxyl Group Orientation | Rotation of the hydroxyl group. | The orientation will be influenced by intramolecular hydrogen bonding possibilities and steric interactions with the adjacent methyl groups. |

| Energy Minima | Low-energy points on the potential energy surface corresponding to stable conformers. | Multiple stable conformers are likely to exist with small energy differences between them. |

| Transition States | High-energy points on the potential energy surface representing rotational barriers. | The energy barriers would determine the rate of interconversion between different conformers. |

This table is illustrative and based on general principles of conformational analysis.

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about reaction mechanisms and intermolecular interactions.

Reaction Mechanism Elucidation for Ethenylphenol Transformation

An MD simulation of a reaction involving this compound would involve:

System Setup: Creating a simulation box containing the phenol, reactant molecules, and solvent molecules.

Force Field: Defining the potential energy function that describes the interactions between all atoms in the system.

Simulation: Running the simulation for a sufficient length of time to observe the reaction event.

Analysis: Analyzing the trajectory of the atoms to identify the reaction pathway, transition states, and intermediates.

These simulations could provide insights into how the ethenyl and methyl substituents influence the reaction mechanism compared to unsubstituted phenol.

Intermolecular Interactions and Aggregation Behavior of Phenolic Compounds

Phenolic compounds are known to form intermolecular hydrogen bonds, which can lead to self-aggregation. MD simulations are well-suited to study these phenomena. Understanding the aggregation behavior of this compound is important for its formulation and delivery in various applications.

MD simulations can provide information on:

Hydrogen Bonding Networks: The formation and dynamics of hydrogen bonds between phenol molecules and with solvent molecules.

Aggregation Propensity: Whether the molecules tend to form dimers, trimers, or larger aggregates in a given solvent.

Solvent Effects: How the choice of solvent influences the aggregation behavior. Numerical simulations have been used to study the dispersion and aggregation of nanoparticles in different organic solvents, a principle that can be applied to molecular systems elsevierpure.com.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-pi stacking interactions, both of which would contribute to its aggregation behavior.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Phenol Derivatives

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug discovery and environmental risk assessment.

While a specific QSAR/QSPR model for this compound has not been published, numerous studies have developed such models for various classes of phenol derivatives insilico.eunih.gov. These studies provide a framework for how a model for this compound and its analogs could be developed.

A typical QSAR/QSPR study involves the following steps:

Data Set: A collection of molecules with known activities or properties.

Molecular Descriptors: Calculation of a large number of numerical descriptors that represent the chemical structure of each molecule (e.g., constitutional, topological, geometric, and electronic descriptors).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity or property.

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques.

A notable example is the development of 4D-QSAR models for propofol (B549288) (2,6-diisopropylphenol) analogues, which are structurally similar to this compound nih.gov. These models successfully identified key ligand-receptor interaction sites for anesthetic activity. A similar approach could be applied to this compound to predict its biological activities.

Table 3 lists some common molecular descriptors used in QSAR/QSPR modeling of phenolic compounds.

| Descriptor Class | Examples | Relevance to Phenolic Compounds |

| Constitutional | Molecular weight, number of atoms, number of rings. | Basic properties that can influence physical characteristics. |

| Topological | Connectivity indices, shape indices. | Describe the branching and shape of the molecule. |

| Geometric (3D) | Molecular surface area, molecular volume. | Relate to how the molecule interacts with its environment. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges. | Crucial for describing reactivity and intermolecular interactions. |

| Hydrophobicity | LogP (octanol-water partition coefficient). | A key factor in the biological activity of many compounds. |

This table provides examples of descriptors commonly used in QSAR/QSPR studies of phenolic compounds.

By developing QSAR/QSPR models, it would be possible to predict the properties and activities of other, yet unsynthesized, ethenylphenol derivatives, thereby guiding the design of new compounds with desired characteristics.

Descriptor Development and Selection for Predictive Models

The foundation of any QSAR/QSPR model is the numerical representation of a molecule's structure through molecular descriptors. These descriptors are quantitative values that encode different aspects of a molecule's constitutional, topological, and quantum-chemical characteristics. For a specific molecule like this compound, a diverse set of descriptors can be generated to build predictive models for properties such as antioxidant activity, toxicity, or reaction kinetics. mdpi.comconsensus.app

Descriptor Development:

The development process begins with the computational representation of the this compound molecule. Theoretical descriptors are then calculated using various software packages. These descriptors can be broadly categorized:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, counts of different atom types (e.g., carbon, oxygen), number of bonds (single, double), and ring counts.

Topological Descriptors (2D): These numerical indices are derived from the 2D representation of the molecule, describing aspects of molecular size, shape, and branching. They quantify the connectivity of atoms within the molecule. For this compound, these would reflect the relationships between the phenol ring, the hydroxyl group, the two methyl groups, and the ethenyl (vinyl) group. mdpi.com

Quantum-Chemical Descriptors (3D): These descriptors are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed electronic and geometric information. nih.govimist.ma Key quantum-chemical descriptors for phenolic systems include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. mdpi.com

Hardness and Chemical Potential: These parameters provide insight into the stability and reactivity of the molecule. nih.gov

Partial Atomic Charges: These describe the distribution of electrons across the molecule, identifying potential sites for electrophilic and nucleophilic attack.

Bond Dissociation Enthalpy (BDE): For phenols, the BDE of the O-H bond is a critical descriptor for predicting antioxidant activity.

The table below illustrates the types of descriptors that would be developed for modeling the properties of this compound.

| Descriptor Class | Specific Descriptor Example | Information Encoded for this compound |

| Constitutional | Molecular Weight | Overall size and mass of the molecule. |

| Atom Counts (C, H, O) | Elemental composition. | |

| Number of Double Bonds | Presence of unsaturation in the ethenyl group and aromatic ring. | |

| Topological | Connectivity Indices | Branching and shape, reflecting the substitution pattern on the phenol ring. |

| Topological Volume | Three-dimensional size of the molecule based on its graph structure. mdpi.comnih.gov | |

| Quantum-Chemical | HOMO Energy | Electron-donating ability, relevant to antioxidant mechanisms. mdpi.com |

| LUMO Energy | Electron-accepting ability. mdpi.com | |

| O-H Bond Dissociation Enthalpy | The energy required to break the phenolic O-H bond, a key indicator of radical scavenging potential. | |

| Dipole Moment | Polarity and charge distribution of the molecule. | |

| Lipophilicity (log P) | The molecule's affinity for nonpolar environments, crucial for bioavailability. mdpi.comnih.gov |

Descriptor Selection:

After generating a large pool of potential descriptors, a critical step is to select a smaller, relevant subset to build a robust and interpretable model. This process aims to maximize the predictive power while minimizing the risk of overfitting. Common methods for descriptor selection include:

Principal Component Analysis (PCA): A statistical procedure that reduces the dimensionality of the data by transforming the original set of descriptors into a new set of uncorrelated variables called principal components. imist.ma

Multiple Linear Regression (MLR): This method helps in identifying the descriptors that have the most significant linear relationship with the property being modeled. imist.maderpharmachemica.com

Genetic Algorithms: An optimization approach that mimics the process of natural selection to find the best combination of descriptors for the predictive model.

The goal is to develop a model that is both simple and powerful, using a limited number of descriptors that have a clear physicochemical meaning related to the activity of this compound.

Statistical Validation of Computational Models for Phenolic Systems

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its goodness-of-fit, robustness, and predictive capability. basicmedicalkey.com Validation is essential to confirm that the model is not a result of a chance correlation and can accurately predict the properties of new, untested compounds. derpharmachemica.com Following guidelines such as those proposed by the Organisation for Economic Co-operation and Development (OECD), validation is typically divided into internal and external procedures. basicmedicalkey.com

Internal Validation:

Internal validation assesses the stability and robustness of the model using only the initial dataset (the training set) upon which it was built. basicmedicalkey.com The most common technique is cross-validation.

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated coefficient of determination, Q² (or R²cv). A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.govscielo.br

External Validation:

External validation is the most stringent test of a model's predictive power. scielo.br It involves challenging the model to predict the activity of a set of compounds (the test set) that were not used in its development. basicmedicalkey.com

The statistical metrics used to evaluate the performance of a QSAR model for phenolic systems are summarized in the table below.

| Statistical Parameter | Symbol | Description | Indication of a Good Model |

| Goodness-of-Fit | R² | Coefficient of determination. Measures the fraction of the variance in the observed data that is explained by the model. | Value close to 1.0 |

| Robustness | Q² or R²cv | Cross-validated coefficient of determination from internal validation. Measures the model's stability. | High value (e.g., > 0.5) nih.gov |

| Predictivity | R²pred (or Q²ext) | Coefficient of determination for the external test set. Measures the model's ability to predict new data. scielo.br | High value (e.g., > 0.6) nih.gov |

| Error of Prediction | RMSEP | Root Mean Square Error of Prediction. Represents the average magnitude of the prediction error for the test set. | Low value |

A reliable QSAR model for phenolic compounds should exhibit high values for R², Q², and R²pred, along with a low RMSEP. For instance, a QSAR study on the pKa of 80 phenols reported a model with R² of 95.68% and a cross-validated Q² of 95.22%, indicating a highly robust and well-fitted model. unibo.it Another study on the antioxidant activity of various phenols developed models with R²TR > 0.6, Q²TR > 0.5, and R²TS > 0.5, demonstrating satisfactory predictive accuracy. mdpi.comnih.gov

Finally, the Applicability Domain (AD) of the model must be defined. The AD specifies the chemical space, in terms of descriptors and modeled response, for which the model is expected to make reliable predictions. basicmedicalkey.com Any prediction for a compound like this compound would only be considered reliable if the molecule falls within the established AD of the predictive model. basicmedicalkey.com

Reactivity and Transformation Pathways of 4 Ethenyl 2,6 Dimethylphenol

Oxidative Transformations of Ethenyl-Substituted Phenols

The oxidative transformation of ethenyl-substituted phenols, such as 4-ethenyl-2,6-dimethylphenol (B6154267), is a critical area of study due to its relevance in both biological systems and synthetic chemistry. The presence of both a phenolic hydroxyl group and a vinyl group provides multiple sites for oxidative reactions, leading to a diverse range of products and reaction pathways.

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and superoxide (B77818) anion radicals (O₂•⁻). nih.gov The mechanism of radical scavenging by phenols typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by resonance delocalization of the unpaired electron across the aromatic ring.

The presence of electron-donating groups, such as the methyl groups in this compound, enhances the electron density of the benzene (B151609) ring. This increased electron density facilitates the donation of the hydrogen atom and stabilizes the resulting phenoxyl radical, thereby increasing the compound's radical scavenging activity. mdpi.com Studies on various substituted phenolic compounds have shown that those with electron-donating substituents exhibit higher reactivity towards electrophilic radicals. mdpi.com

The general mechanism for the reaction of a phenolic compound (ArOH) with a radical (R•) can be represented as:

ArOH + R• → ArO• + RH

Table 1: Factors Influencing Radical Scavenging Activity of Phenolic Compounds

| Factor | Influence on Radical Scavenging Activity |

| Number and Position of Hydroxyl Groups | An increased number of hydroxyl groups generally enhances antioxidant activity. The ortho position is particularly effective due to the potential for intramolecular hydrogen bonding, which stabilizes the phenoxyl radical. nih.gov |

| Substituents on the Aromatic Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, facilitating hydrogen donation and stabilizing the resulting radical. mdpi.com |

| Steric Hindrance | Bulky substituents near the hydroxyl group can sometimes hinder the approach of radicals, potentially reducing scavenging activity. nih.gov |

This table summarizes key structural features that affect the ability of phenolic compounds to scavenge free radicals.

The oxidation of phenols, particularly those with alkyl substituents at the ortho and para positions, can lead to the formation of highly reactive intermediates known as quinone methides (QMs). mdpi.com In the case of 2,6-dimethylphenol (B121312) derivatives, oxidation can generate ortho-quinone methide (o-QM) or para-quinone methide (p-QM) intermediates. These species are characterized by a cyclohexadiene core with an exocyclic methylene (B1212753) group and a carbonyl group. mdpi.com

o-Quinone methides are known to be highly polarized and reactive intermediates in various chemical and biological processes. nih.govescholarship.org Their formation from vinyl phenols can be catalyzed by transition metals like palladium. For instance, the palladium-catalyzed difunctionalization of vinyl phenols is proposed to proceed through an o-QM intermediate. nih.gov The reaction involves coordination of the palladium catalyst to both the alkene and the phenol (B47542), followed by intramolecular nucleopalladation to form a palladium-alkyl intermediate. This intermediate can then decompose to the o-QM. nih.gov

The general reactivity of quinone methides makes them valuable in synthetic organic chemistry, enabling the construction of complex molecular architectures. mdpi.comescholarship.org They can participate in various reactions, including nucleophilic additions and cycloadditions. escholarship.org

Table 2: Comparison of ortho- and para-Quinone Methides

| Feature | ortho-Quinone Methide (o-QM) | para-Quinone Methide (p-QM) |

| Structure | Carbonyl and exocyclic methylene groups are in a 1,2-relationship. | Carbonyl and exocyclic methylene groups are in a 1,4-relationship. mdpi.com |

| Reactivity | Generally more reactive and less stable due to greater charge dipole. escholarship.org | More stable compared to their ortho isomers. |

| Synthetic Utility | Used in the synthesis of various biologically active molecules and complex organic structures. mdpi.comescholarship.org | Employed in catalytic asymmetric reactions, such as 1,6-conjugated additions. mdpi.com |

This table highlights the key differences between ortho- and para-quinone methides, which are important intermediates in the oxidation of substituted phenols.

The oxidation of phenolic compounds can be achieved using various catalytic systems. These processes are of significant industrial and academic interest for the synthesis of valuable chemicals and for understanding enzymatic oxidation mechanisms.

One important class of enzymes involved in the oxidation of aromatic compounds is cytochrome P450. mdpi.com These enzymes can catalyze the hydroxylation of aromatic rings through the formation of a highly reactive iron-oxo species. The proposed mechanism for aromatic oxidation by cytochrome P450 involves the formation of an arene oxide intermediate, which can then rearrange to a phenol. mdpi.com

Synthetic catalysts, often based on transition metals like copper and iron, have been developed to mimic the activity of these enzymes. For example, copper complexes have been shown to catalyze the oxidation of phenols. mdpi.com The mechanism of these reactions can involve the formation of phenoxyl radicals through an electron transfer process from the phenol to the metal center. rsc.org

In the context of 2,6-dimethylphenol, catalytic oxidation is a key step in the production of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an important engineering thermoplastic. mdpi.comresearchgate.net This oxidative coupling polymerization is typically catalyzed by copper-amine complexes. researchgate.net The mechanism is believed to involve the formation of a phenoxyl radical, which then couples with another radical or a phenolate (B1203915) anion to form the polymer chain.

Table 3: Examples of Catalytic Systems for Phenol Oxidation

| Catalyst System | Description |

| Cytochrome P450 | A family of heme-containing monooxygenases that catalyze the oxidation of a wide range of organic substrates, including aromatic compounds. mdpi.com |

| Copper-Amine Complexes | Widely used for the oxidative polymerization of 2,6-disubstituted phenols to produce polyphenylene oxides. researchgate.net |

| Iron-based Catalysts | Used in Fenton-type reactions to generate hydroxyl radicals, which can then oxidize aromatic compounds. mdpi.com |

| Polyoxometalates | Can act as homogeneous catalysts for the oxidation of benzene to phenol using molecular oxygen as the oxidant. mdpi.com |

This table provides an overview of different catalytic systems employed in the oxidation of phenolic compounds.

Polymerization Chemistry of Ethenylphenolic Monomers

The presence of a polymerizable ethenyl (vinyl) group makes this compound a valuable monomer for the synthesis of functional polymers. The phenolic hydroxyl group can impart specific properties to the resulting polymer, such as thermal stability, adhesiveness, and chemical resistance.

Ethenylphenolic monomers can be polymerized through various mechanisms, with free radical polymerization being a common method for vinyl monomers. youtube.comyoutube.com

Free Radical Polymerization: This process involves three main steps: initiation, propagation, and termination. youtube.com

Initiation: A free radical initiator, such as an organic peroxide, is heated to generate radicals. These radicals then react with the vinyl group of the monomer to create a new radical. youtube.com

Propagation: The newly formed radical adds to another monomer molecule, and this process continues, leading to the growth of the polymer chain. youtube.com

Termination: The polymerization reaction stops when two growing polymer chains combine or disproportionate. youtube.com

The polymerization of ethenylphenols can be challenging due to the reactivity of the phenolic group, which can interfere with the radical process. A common strategy to overcome this is to protect the hydroxyl group before polymerization and then deprotect it after the polymer is formed.

Condensation Polymerization: This type of polymerization involves the reaction between two monomers with functional groups, leading to the formation of a larger structural unit while releasing a small molecule such as water. libretexts.orgyoutube.com While this compound itself does not directly undergo condensation polymerization through its vinyl group, the phenolic hydroxyl group can participate in such reactions. For example, it could react with a dicarboxylic acid or its derivative to form a polyester. libretexts.orgyoutube.com

Table 4: Comparison of Polymerization Mechanisms

| Feature | Free Radical Polymerization | Condensation Polymerization |

| Monomer Type | Typically contains a double bond (e.g., vinyl group). youtube.com | Must contain two functional groups. libretexts.org |

| Reaction Process | Chain reaction involving initiation, propagation, and termination. youtube.com | Step-growth process where monomers react to form dimers, trimers, and eventually long polymer chains. libretexts.org |

| Byproduct Formation | No small molecule byproduct is formed. | A small molecule, often water, is eliminated. youtube.com |

| Polymer Growth | Occurs rapidly at the active end of a growing chain. | Slower process, with molecular weight increasing throughout the reaction. libretexts.org |

This table contrasts the key characteristics of free radical and condensation polymerization, both of which are relevant to the chemistry of ethenylphenolic monomers.

The incorporation of ethenylphenol units into polymers allows for the creation of materials with tailored properties. This can be achieved through the homopolymerization of ethenylphenol monomers or their copolymerization with other monomers.

The properties of polymers derived from ethenylphenols are significantly influenced by the position of the hydroxyl group on the phenyl ring (ortho, meta, or para). This positioning affects factors such as thermal stability, solubility, and intermolecular interactions. For instance, the proximity of the hydroxyl group to the polymer backbone in poly(2-ethenylphenol) leads to chain stiffening and a high glass transition temperature.

Ethenylphenol units can be incorporated into various polymeric architectures, including:

Linear homopolymers: Formed by the polymerization of a single type of ethenylphenol monomer.

Copolymers: Created by polymerizing ethenylphenols with other vinyl monomers, leading to materials with a combination of properties from the different monomer units.

Block copolymers: Consist of long sequences (blocks) of one type of monomer followed by blocks of another. For example, poly(2,6-dimethyl-1,4-phenylene ether)-b-poly(dimethylsiloxane) block copolymers have been synthesized, combining the properties of both polymers. acs.org

The functional phenolic group in these polymers provides a site for post-polymerization modification, allowing for further tuning of the material's properties.

Synthesis of Block Copolymers and Advanced Polymeric Materials

The synthesis of block copolymers involves the sequential polymerization of two or more different monomers, resulting in a polymer chain composed of distinct blocks. Advanced polymeric materials often feature well-defined architectures and functionalities, which can be achieved through controlled polymerization techniques. For a monomer like this compound, its vinyl group is the primary site for polymerization.

Controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are powerful methods for creating well-defined block copolymers. mdpi.comcmu.edu These techniques allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.comcmu.edu

In a hypothetical scenario, a block copolymer could be synthesized by first polymerizing a different vinyl monomer using a CRP technique to create a macroinitiator or a macro-chain transfer agent. Subsequently, this compound could be added as the second monomer to grow the second block from the end of the first. The phenolic hydroxyl group of this compound might require protection prior to polymerization, depending on the specific polymerization conditions, to prevent side reactions.

The resulting block copolymers, containing segments derived from this compound, could exhibit interesting properties. The phenolic block would introduce hydrophilicity and potential for hydrogen bonding, while the other block could be tailored to be hydrophobic, leading to self-assembly in solution to form micelles or other nanostructures. Such materials could have applications in areas like drug delivery or nanotechnology.

Table 1: Potential Controlled Radical Polymerization Methods for this compound

| Polymerization Technique | Initiator/Chain Transfer Agent | Catalyst/Conditions | Potential Advantages |

| ATRP | Alkyl halide | Copper complex with a ligand | Good control over molecular weight and dispersity. |

| RAFT | Dithioester or related compound | Radical initiator (e.g., AIBN) | Tolerant to a wide range of functional groups. |

Derivatization Reactions for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. This is typically achieved by systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives. For this compound, both the phenolic hydroxyl group and the ethenyl (vinyl) group offer sites for such modifications.

Functional Group Modifications on the Phenolic and Ethenyl Moieties

The phenolic hydroxyl group is a versatile handle for derivatization. It can be converted into ethers, esters, or other functional groups to probe the importance of the hydroxyl group for biological activity. For instance, etherification with various alkyl or aryl halides would explore the effect of steric bulk and lipophilicity in the vicinity of the phenol. Esterification with a range of carboxylic acids could introduce different electronic and steric features.

The ethenyl group can also be modified through various addition reactions. For example, hydrogenation would yield the corresponding ethyl-substituted phenol, allowing for an assessment of the vinyl group's role. Epoxidation followed by ring-opening with different nucleophiles could introduce a variety of functionalities.

Table 2: Potential Derivatization Reactions of this compound for SAR Studies

| Reaction Type | Reagents and Conditions | Moiety Modified | Potential New Functional Group |

| Etherification | Alkyl halide, base (e.g., K₂CO₃) | Phenolic OH | Ether (-OR) |

| Esterification | Acyl chloride or anhydride, base | Phenolic OH | Ester (-OC(O)R) |

| Hydrogenation | H₂, catalyst (e.g., Pd/C) | Ethenyl | Ethyl (-CH₂CH₃) |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Ethenyl | Epoxide |

Synthesis of Conjugates and Probes for Biological Research

To investigate the biological targets and mechanisms of action of a compound, it is often necessary to synthesize conjugates or probes. These are typically derivatives that incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety for affinity purification.

For this compound, the phenolic hydroxyl group is a convenient point of attachment for such tags. For example, a fluorescent dye containing a reactive group like an isocyanate or an activated ester could be coupled to the phenol to create a fluorescent probe. This probe could then be used in cellular imaging studies to visualize its localization.

Alternatively, a linker with a terminal alkyne or azide (B81097) group could be attached to the phenol. This would enable the use of "click chemistry," a set of highly efficient and specific reactions, to conjugate the molecule to a variety of other molecules, including biomolecules or surfaces.

Future Directions and Emerging Research Avenues for Ethenyl Substituted Phenols

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of ethenyl-substituted phenols, including 4-Ethenyl-2,6-dimethylphenol (B6154267), is a critical area for future development. Current methods often involve the decarboxylation of corresponding hydroxycinnamic acids or the dehydrogenation of ethylphenols. While effective, these methods can have limitations in terms of yield, scalability, and environmental impact.

Future research is anticipated to focus on developing more efficient and sustainable synthetic routes. This includes the exploration of catalyst-free decarboxylation methods under milder reaction conditions, which would reduce energy consumption and the need for potentially toxic catalysts. royalsocietypublishing.orgresearchgate.net Another promising avenue is the direct vinylation of phenols using green reagents and catalytic systems, such as those based on earth-abundant metals. The development of enzymatic or biocatalytic routes, leveraging enzymes like cinnamate (B1238496) decarboxylase, could offer highly selective and environmentally benign pathways to these compounds. wikipedia.org

| Synthetic Method | Current Approach | Future Direction |

| Decarboxylation | Thermal decarboxylation of 4-hydroxycinnamic acids, often at high temperatures. royalsocietypublishing.org | Catalyst-free methods at lower temperatures; enzymatic decarboxylation. researchgate.netwikipedia.org |

| Dehydrogenation | Gas-phase dehydrogenation of 4-ethylphenols over metal oxide catalysts at high temperatures. chemicalbook.com | Development of more active and selective catalysts to lower reaction temperatures and improve yields. |

| Direct Vinylation | Limited direct methods available. | Exploration of novel catalytic systems for the direct C-H vinylation of phenols. |

Exploration of Ethenylphenols in Advanced Functional Materials

The dual functionality of ethenylphenols makes them attractive building blocks for advanced functional materials. The vinyl group allows for polymerization, leading to the formation of functional polymers with tailored properties.

An important area of future research is the synthesis of novel polymers derived from this compound and other ethenyl-substituted phenols. These monomers can be homopolymerized or copolymerized with other vinyl monomers to create a diverse range of materials. The resulting polymers could find applications in areas such as specialty coatings, high-performance composites, and functional membranes. The phenolic hydroxyl group can be further modified post-polymerization to introduce additional functionalities, such as antioxidant or antimicrobial properties. Research into the polymerization of diethynylarenes suggests that controlling the polymerization of multifunctional monomers can lead to linear, branched, or crosslinked structures with distinct properties. mdpi.com

| Material Class | Potential Application | Research Focus |

| Functional Polymers | Specialty coatings, adhesives, and composites. | Controlled polymerization techniques to tailor polymer architecture and properties; post-polymerization modification of the phenolic group. |

| Membranes | Gas separation, water purification. | Synthesis of polymers with specific pore sizes and chemical affinities for selective transport. |

| Biomaterials | Drug delivery, tissue engineering. | Development of biocompatible and biodegradable polymers with bioactive properties. |

In-depth Investigations into Molecular Mechanisms of Biological Activity

Several ethenyl-substituted phenols have demonstrated interesting biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net For instance, 2-methoxy-4-vinylphenol (B128420) is known for its antioxidant and antimicrobial effects. nih.gov However, the precise molecular mechanisms underlying these activities are often not fully understood.

Future research should focus on detailed mechanistic studies to elucidate how these compounds interact with biological targets. This could involve identifying specific cellular pathways and molecular targets affected by this compound and its analogs. Techniques such as molecular docking and in vitro enzyme assays can be employed to understand the interactions with proteins and other biomolecules. nih.gov A deeper understanding of the structure-activity relationships will be crucial for the rational design of new ethenylphenols with enhanced biological efficacy. The antimicrobial action of phenolic compounds often involves the disruption of the cell membrane and inhibition of essential enzymes. frontiersin.org

Integrated Computational and Experimental Approaches in Phenolic Research

The synergy between computational modeling and experimental studies is a powerful tool in chemical research. Density Functional Theory (DFT) has been effectively used to study the electronic properties and reactivity of organic compounds. mdpi.com

Future investigations into ethenyl-substituted phenols will greatly benefit from an integrated approach. DFT calculations can be used to predict the reactivity, electronic structure, and spectroscopic properties of this compound and its derivatives. nih.gov This theoretical insight can guide the design of new synthetic routes and the development of novel materials with desired properties. For example, computational studies can help in understanding the polymerization behavior of these monomers and the electronic properties of the resulting polymers. rsc.org Combining these computational predictions with experimental validation will accelerate the discovery and optimization of ethenylphenol-based technologies.

| Research Area | Computational Approach | Experimental Validation |

| Synthesis | Modeling reaction mechanisms and predicting optimal conditions. | Laboratory synthesis and characterization of new compounds. |

| Materials Science | Simulating polymer structures and predicting material properties. | Synthesis and testing of new polymers and materials. |

| Biological Activity | Molecular docking to predict binding affinities with biological targets. | In vitro and in vivo assays to confirm biological effects. |

Environmental Bioremediation and Sustainable Chemical Production Strategies

Phenolic compounds are common environmental pollutants, and there is a growing interest in developing sustainable methods for their remediation. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and eco-friendly approach. nih.goviiardjournals.org

Future research could explore the potential of microorganisms to degrade this compound and other ethenyl-substituted phenols. This would involve identifying and engineering microbes with the necessary metabolic pathways for the breakdown of these compounds. nih.gov Furthermore, the principles of green chemistry can be applied to develop sustainable production processes for ethenylphenols. This includes the use of renewable feedstocks, such as lignin, which is a rich source of phenolic compounds, and the development of biocatalytic processes that operate under mild conditions. researchgate.net The ultimate goal is to create a circular economy for these valuable chemicals, where they are produced sustainably and their environmental impact is minimized.

| Strategy | Focus | Potential Impact |

| Bioremediation | Identification and engineering of microorganisms for the degradation of ethenylphenols. | Reduction of environmental pollution from phenolic compounds. nih.gov |

| Sustainable Production | Utilization of renewable feedstocks and development of biocatalytic synthesis routes. | Greener and more economical production of ethenylphenols. |

| Circular Economy | Integrating sustainable production with effective recycling and degradation strategies. | Minimizing waste and maximizing the value of chemical resources. |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 4-Ethenyl-2,6-dimethylphenol and verifying its purity?

- Methodological Answer : Synthesis typically involves phase-transfer catalyzed polymerization of halogenated precursors (e.g., 4-bromo-2,6-dimethylphenol) in the presence of terminating comonomers like 2,4,6-trimethylphenol. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) with retention time matching authentic standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For oxidative coupling reactions, Ag₂O-mediated oxidation can generate oligomers, which are separable via HPLC .

Q. How can this compound be quantified in environmental or biological matrices?

- Methodological Answer : A two-step derivatization method is effective. First, hypochlorous acid reacts with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol. Second, iodine ions react with chlorine dioxide to produce 4-iodo-2,6-dimethylphenol. Quantification via HPLC with UV/Vis detection (λ = 280 nm) provides a linear response (r² ≥ 0.999) with detection limits of 0.009–0.011 mg/L. Validation includes spike-recovery tests in matrices like water or plant extracts .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹ and C=C vibrations). Electron spin resonance (ESR) detects radical intermediates during oxidative coupling. For structural elucidation, combine ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and high-resolution MS (e.g., [M+H]+ at m/z 181.086 for C₁₀H₁₂O₃) .

Advanced Research Questions

Q. How do transition metal cations influence the polymerization of this compound on clay surfaces?